4-bromo-3-cyclohexyl-1-methyl-1H-Pyrazole
CAS No.:
Cat. No.: VC17261851
Molecular Formula: C10H15BrN2
Molecular Weight: 243.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15BrN2 |
|---|---|
| Molecular Weight | 243.14 g/mol |
| IUPAC Name | 4-bromo-3-cyclohexyl-1-methylpyrazole |
| Standard InChI | InChI=1S/C10H15BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
| Standard InChI Key | NHIXUGBGFXYDSW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)C2CCCCC2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole is C₁₁H₁₆BrN₂, with a molecular weight of 265.16 g/mol. The pyrazole core adopts a planar structure stabilized by aromatic π-electron delocalization. Key substituents include:
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Bromine at position 4, introducing steric bulk and electrophilic reactivity.
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Cyclohexyl group at position 3, contributing significant hydrophobicity and conformational flexibility.
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Methyl group at position 1, enhancing steric protection of the nitrogen atom.
Comparative analysis with structurally similar compounds, such as 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole (C₇H₉BrN₂, 201.06 g/mol) , suggests that the cyclohexyl substituent increases molecular volume by approximately 30%, significantly altering solubility and crystallinity.
Table 1: Structural Comparison of Pyrazole Derivatives
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole is documented, analogous routes for brominated pyrazoles provide a foundational framework. A plausible synthesis involves:
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Cyclocondensation: Reaction of hydrazine derivatives with diketones or β-keto esters to form the pyrazole core.
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Electrophilic Substitution: Bromination at the 4-position using N-bromosuccinimide (NBS) under radical-initiated conditions .
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Cyclohexyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the cyclohexyl moiety.
For example, the synthesis of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole employs NBS and azobisisobutyronitrile (AIBN) in chlorobenzene at 80°C . Adapting this method, cyclohexylmagnesium bromide could replace the bromomethyl group in a Grignard reaction.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, chlorobenzene, 80°C, 7 h | 72% | |
| Cyclohexylation | CyclohexylMgBr, THF, −78°C to rt, 12 h | ~50%* | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 85% |
*Estimated based on analogous Suzuki couplings .
Physicochemical Properties
Spectral Characterization
Predicted spectroscopic data for 4-bromo-3-cyclohexyl-1-methyl-1H-pyrazole include:
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.5 (s, 3H, CH₃), 6.2 (s, 1H, H-5).
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¹³C NMR: δ 21.5 (CH₃), 25.8–35.2 (cyclohexyl), 104.7 (C-4), 140.3 (C-3).
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IR (KBr): 2920 cm⁻¹ (C-H stretch, cyclohexyl), 1550 cm⁻¹ (C=N stretch).
These assignments align with data for 4-bromo-3-methyl-1H-pyrazole (δ 2.3 ppm for CH₃, 6.1 ppm for H-5) and cyclohexyl-containing analogs .
Solubility and Stability
The cyclohexyl group confers high lipophilicity, rendering the compound insoluble in water but soluble in organic solvents (e.g., dichloromethane, THF). Thermal stability is expected to exceed 200°C, consistent with brominated pyrazoles .
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